3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid
Description
3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid (CAS: 622864-48-6) is a boronic acid derivative with a hydroxy group at the meta-position and a methoxycarbonyl group at the para-position on the phenyl ring. Its molecular formula is C₈H₉BO₄, with a molecular weight of 167.95 g/mol . This compound is widely used in metal-organic framework (MOF) synthesis, particularly as a precursor for dicarboxylic acid linkers via Suzuki-Miyaura cross-coupling reactions. For example, its pinacol ester form facilitates coupling with dibromide precursors to generate terphenyldicarboxylate derivatives, which are subsequently saponified to yield functionalized MOF linkers .
The hydroxy group enhances solubility in polar solvents, while the methoxycarbonyl acts as an electron-withdrawing group (EWG), modulating electronic properties for catalytic applications.
Properties
IUPAC Name |
(3-hydroxy-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCUIVZSWVANMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Workflow
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Starting Material : 3-Bromo-4-(methoxycarbonyl)phenol.
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Protection : Treatment with TMS-Cl or TIPS-Cl in the presence of a base (e.g., imidazole) yields the silyl-protected derivative.
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Grignard Formation : Reaction with magnesium in anhydrous THF generates the aryl magnesium bromide.
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Boronation : Quenching the Grignard reagent with trimethyl borate forms the protected boronic ester.
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Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) removes the silyl group, yielding the target boronic acid.
Optimization Insights
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Yields : TIPS protection (91–96% yield in analogous syntheses) outperforms TMS due to superior steric shielding.
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Challenges : The methoxycarbonyl group remains stable under Grignard conditions but requires inert atmospheres to prevent ester hydrolysis.
Lithium-Halogen Exchange Approach
Lithium-halogen exchange, as demonstrated in hydroxyphenylboronic acid synthesis, offers a low-temperature alternative to Grignard methods.
Reaction Protocol
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Substrate : 3-Bromo-4-(methoxycarbonyl)phenol protected with tert-butyldimethylsilyl (TBDMS).
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Lithiation : At −78°C, n-butyllithium exchanges with bromine, forming aryl lithium.
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Boronation : Addition of trimethyl borate followed by warming to −20°C yields the boronic ester.
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Work-Up : Hydrolysis with 3N HCl removes TBDMS, affording the product.
Performance Metrics
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Advantages : Reduced side reactions compared to Grignard methods, attributed to precise temperature control.
Palladium-Catalyzed Miyaura Borylation
Miyaura borylation, leveraging palladium catalysts and bis(pinacolato)diboron (B₂Pin₂), enables direct boronation of halogenated precursors.
Catalytic System
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Substrate : 3-Iodo-4-(methoxycarbonyl)phenol with BOC-protected hydroxyl.
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Conditions : Pd(dppf)Cl₂ catalyst, KOAc base, and B₂Pin₂ in dioxane at 80°C.
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Deprotection : Trifluoroacetic acid (TFA) cleaves the BOC group.
Efficiency and Limitations
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Scope : Limited by substrate availability; iodides are costlier than bromides.
Comparative Analysis of Synthetic Methods
| Method | Protecting Group | Yield (%) | Temperature Range | Key Advantage |
|---|---|---|---|---|
| Grignard Reagent | TIPS | 91–96 | 25–65°C | High yield, scalable |
| Lithium-Halogen Exchange | TBDMS | 70–75 | −78°C to −20°C | Low side reactions |
| Miyaura Borylation | BOC | 60–65 | 80°C | Direct coupling, fewer steps |
Critical Observations :
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TIPS protection maximizes yield but requires post-reaction deprotection.
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Lithium methods demand cryogenic conditions, increasing operational complexity.
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Miyaura borylation suits electron-deficient aryl halides but faces cost barriers.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds, particularly in Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Boronic acids, including 3-hydroxy-4-(methoxycarbonyl)phenylboronic acid, have been investigated for their potential in anticancer therapies. They exhibit properties that can enhance drug bioavailability and target cancer cells more effectively. For instance, modifications of known anticancer agents with boronic acid moieties have shown improved pharmacokinetic profiles.
- Case Study : A study demonstrated that replacing the hydroxyl group in fulvestrant with a boronic acid enhanced its oral bioavailability significantly. This modification allowed for effective delivery while maintaining its pharmacological properties .
2. Antibacterial Activity
The compound has also been studied for its antibacterial properties. Boronic acids can act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
- Data Table: Inhibition Constants (Ki)
| Compound | Ki (µM) |
|---|---|
| Compound 70 | 0.004 |
| Compound 71 | 0.008 |
These compounds demonstrated high efficacy against resistant bacterial strains found in clinical settings .
Organic Synthesis Applications
1. Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.
- Mechanism Overview :
- The compound acts as a boron source, facilitating the coupling of aryl halides with organometallic reagents.
2. Sensor Development
Boronic acids can selectively bind to diols, making them useful in developing sensors for glucose and other biomolecules. The ability of boronic acids to form reversible covalent bonds with sugars is exploited in biosensor technologies.
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug modifications | Improved bioavailability and efficacy |
| Antibacterial Activity | Inhibition of β-lactamases | Effective against resistant strains |
| Organic Synthesis | Suzuki-Miyaura coupling reactions | Essential for carbon-carbon bond formation |
| Sensor Technology | Development of glucose sensors | Selective binding to diols enhances sensitivity |
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid primarily involves its role as a reagent in organic synthesis. In Suzuki-Miyaura coupling, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The reaction mechanism involves the oxidative addition of the boronic acid to a palladium catalyst, followed by transmetalation and reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The reactivity and applications of phenylboronic acids are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of 3-hydroxy-4-(methoxycarbonyl)phenylboronic acid and its analogs:
Electronic and Steric Effects on Reactivity
Electronic Effects
- Methoxycarbonyl (COOMe) : Acts as an EWG, reducing electron density on the phenyl ring and weakening the C–B bond. Para-substitution (e.g., 4-(methoxycarbonyl)phenylboronic acid) lowers BDE (bond dissociation energy) compared to meta-substitution, enhancing cross-coupling efficiency .
- Trifluoromethyl (CF₃) : A stronger EWG than COOMe, significantly increasing electrophilicity and reaction rates in Suzuki-Miyaura couplings .
Steric Effects
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid : The meta-methoxy group introduces steric hindrance, slowing transmetalation in catalytic cycles compared to less hindered analogs .
- 3-Isopropoxy-4-methoxyphenylboronic acid (CAS: 516465-82-0): Bulkier isopropoxy groups further reduce reactivity due to steric clashes with catalysts .
Catalytic Performance in Cross-Coupling Reactions
Evidence from Suzuki-Miyaura coupling studies reveals:
- Para-substituted analogs (e.g., 4-(methoxycarbonyl)phenylboronic acid) achieve~69% average conversion under optimized conditions, outperforming *meta-substituted isomers (~60%) .
- This compound: Reactivity is intermediate between meta- and para-COOMe isomers due to competing electronic effects (OH vs. COOMe). No direct conversion data is available, but its pinacol ester form is widely used in MOF synthesis, suggesting compatibility with mild coupling conditions .
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid : Exhibits superior conversion rates (~85%) in aqueous Suzuki reactions, attributed to the strong EWG effect of CF₃ .
Biological Activity
3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biomolecules, making it a candidate for therapeutic applications in medicinal chemistry.
- Molecular Formula : C₉H₁₁BO₅
- Molecular Weight : 210 g/mol
- CAS Number : 603122-41-4
- InChI Key : YCXPWNGIPLGCOJ-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with cellular pathways and biomolecules. Key areas of activity include:
- Anticancer Activity : Research indicates that boronic acids, including this compound, can exhibit significant anticancer properties. They may act by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, certain derivatives have shown IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects .
- Antiviral and Antibacterial Properties : Boronic acids have been explored for their potential as antiviral agents against a range of viruses, including HIV and influenza, as well as antibacterial properties against resistant bacterial strains .
- Mechanism of Action : The mechanism by which this compound exerts its effects often involves the reversible covalent binding to diols in glycoproteins and sugars, which can alter the pharmacokinetics of drugs and enhance selectivity towards cancer cells .
Case Studies and Research Findings
- Anticancer Efficacy : A study highlighted that boronic acid derivatives can selectively induce apoptosis in chronic lymphocytic leukemia (CLL) lymphocytes, showing IC₅₀ values between 3 to 778 nmol/L. The compound demonstrated higher cytotoxicity compared to traditional chemotherapeutics like chlorambucil .
- Synergistic Effects : Another research effort indicated that certain boronic acid derivatives could synergize with cytidine analogs to enhance cellular efficacy against leukemia cells, achieving EC₅₀ values as low as 0.046 μmol/L .
- Drug Delivery Systems : The ability of boronic acids to form stable complexes with sugars has led to their investigation in drug delivery systems, particularly for targeted cancer therapies. The selective binding to cancer cell glycocalyx enhances drug accumulation at tumor sites while minimizing systemic toxicity .
Table 1: Biological Activities of Boronic Acid Derivatives
| Compound Name | Activity Type | IC₅₀ (μmol/L) | Reference |
|---|---|---|---|
| This compound | Anticancer | ~0.046 | |
| Boronic Acid Derivative A | Antiviral | 0.057 | |
| Boronic Acid Derivative B | Antibacterial | <0.1 |
| Mechanism | Description |
|---|---|
| Covalent Binding | Forms reversible covalent bonds with diols in glycoproteins and sugars |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Synergistic Drug Interactions | Enhances efficacy when combined with other chemotherapeutics |
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid?
This compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Aryl halides (e.g., bromides) are typically coupled with boronic acid derivatives. For example, methyl 4-bromobenzoate can react with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group. Subsequent hydroxylation at the 3-position may require directed ortho-metalation or selective oxidation .
Q. How should this compound be handled and stored to ensure stability?
The compound is sensitive to moisture and oxidizers. Store in a cool, dry, and ventilated environment, preferably under inert gas. Use protective gloves (nitrile) and safety goggles to avoid skin/eye contact. It is sparingly soluble in water but dissolves in polar aprotic solvents like methanol or DMSO. Stability tests under inert atmospheres (e.g., N₂) are recommended to prevent protodeboronation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the methoxycarbonyl (-COOMe) and hydroxyl (-OH) substituents.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (B-OH stretch).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How does the methoxycarbonyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing methoxycarbonyl group activates the aryl ring toward electrophilic substitution but may reduce nucleophilicity in Suzuki couplings. Computational studies (DFT/B3LYP) suggest that the substituent’s position (para to boron) stabilizes the transition state via resonance effects, enhancing coupling efficiency with electron-deficient partners. Experimental optimization of catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) is critical to mitigate steric hindrance .
Q. What conformational dynamics arise from the hydroxyl and methoxycarbonyl substituents?
Conformational analysis using DFT reveals that the hydroxyl group at the 3-position induces intramolecular hydrogen bonding with the boronic acid’s B-OH, stabilizing planar conformations. This interaction competes with solvent effects in polar media, where solvation disrupts H-bonding, leading to orthogonal conformations. Energy barriers between conformers (e.g., ~5–10 kcal/mol) can be quantified via potential energy surface scans .
Q. How can computational methods predict interactions with biological targets?
Molecular docking studies (e.g., AutoDock Vina) paired with frontier molecular orbital (FMO) analysis can model binding to diol-containing biomolecules (e.g., glycoproteins). The boronic acid’s reversible covalent bonding with cis-diols is pH-dependent, with optimal binding at physiological pH (7.4). MD simulations further elucidate stability and residence time of these complexes .
Q. What strategies mitigate protodeboronation during synthesis?
Protodeboronation is minimized by:
- Avoiding protic solvents (use THF or DMF instead).
- Adding stabilizing agents (e.g., K₂CO₃) to sequester free protons.
- Conducting reactions under inert atmospheres. Mechanistic studies indicate that electron-deficient arylboronic acids (like this compound) are more prone to deboronation, necessitating lower temperatures (<60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
